REACTION_CXSMILES
|
C(N(CC)CC)C.[Br:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][C:17]=1[F:18])[C:12](O)=[O:13].COC(Cl)=O>O1CCCC1>[Br:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][C:17]=1[F:18])[CH2:12][OH:13]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)O)C=CC1F
|
Name
|
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
COC(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
the hydrochloride which had precipitated
|
Type
|
FILTRATION
|
Details
|
was then filtered off
|
Type
|
DISSOLUTION
|
Details
|
5.5 g of sodium borohydride, dissolved in 20 ml of water
|
Type
|
ADDITION
|
Details
|
were added dropwise to the filtrate at 10° to 20° C.
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was then continued for a further 4 hours at 20° C
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
The reaction batch was subsequently poured into 100 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
STIRRING
|
Details
|
by shaking with 80 ml of methylene chloride
|
Type
|
CUSTOM
|
Details
|
The methylene chloride phase was separated off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled off in vacuo
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(CO)C=CC1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.95 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 49.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |